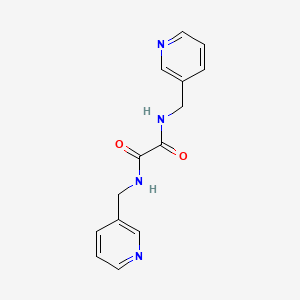
N,N'-Bis(3-pyridylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-pyridylmethyl)oxamide is an organic compound with the molecular formula C14H14N4O2 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by 3-pyridylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bis(3-pyridylmethyl)oxamide can be synthesized through a condensation reaction between 3-pyridylmethylamine and oxalic acid diethyl ester. The reaction typically involves the following steps:
Preparation of 3-pyridylmethylamine: This can be synthesized by the reduction of 3-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride.
Condensation Reaction: The 3-pyridylmethylamine is then reacted with oxalic acid diethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(3-pyridylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-pyridylmethyl)oxamide undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions such as copper, manganese, and zinc.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or zinc(II) acetate in an aqueous or organic solvent.
Substitution Reactions: May involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Formation of metal-organic frameworks (MOFs) or coordination polymers.
Substitution Products: Derivatives with modified pyridyl groups, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-pyridylmethyl)oxamide has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable complexes with various metal ions, which are studied for their magnetic and fluorescent properties.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its ability to form complexes with metal ions that are relevant in biological systems.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-pyridylmethyl)oxamide primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridyl groups. This coordination can influence the electronic properties of the metal ions, leading to various effects such as changes in magnetic properties or fluorescence. The compound can also form hydrogen bonds with other molecules, contributing to its stability and reactivity in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-pyridylmethyl)oxamide: Similar structure but with 2-pyridylmethyl groups instead of 3-pyridylmethyl groups.
N,N’-Bis(4-pyridylmethyl)oxamide: Contains 4-pyridylmethyl groups.
Uniqueness
N,N’-Bis(3-pyridylmethyl)oxamide is unique due to the position of the pyridyl groups, which can influence its coordination behavior and the properties of the resulting complexes. The 3-pyridylmethyl groups provide a specific spatial arrangement that can lead to distinct magnetic and fluorescent properties compared to its 2- and 4-pyridylmethyl counterparts .
Eigenschaften
CAS-Nummer |
196491-43-7 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
N,N'-bis(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(17-9-11-3-1-5-15-7-11)14(20)18-10-12-4-2-6-16-8-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
BNXGAGLVOASELG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641132.png)
![(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641133.png)
![{3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(2-propylpentanoyl)oxy]methyl}methanaminium](/img/structure/B11641140.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641149.png)
![10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641153.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641155.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11641170.png)
![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11641177.png)
![(6Z)-2-butyl-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641185.png)
![(5Z)-3-(4-chlorobenzyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11641190.png)
![(5Z)-1-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11641202.png)
![2-[4-({4-[4-Methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11641205.png)
![3-(4-fluorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641208.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641215.png)
